2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine
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Overview
Description
2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.86 g/mol . This compound is characterized by the presence of a chloro-substituted pyridine ring and a tosyl-protected piperidine moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Tosylation: The piperidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Chemical Reactions Analysis
2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biological pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems .
Comparison with Similar Compounds
2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine derivatives, such as:
2-Amino-4-(1-piperidine)pyridine: Used as a dual inhibitor for anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: Known for its magnetic and catalytic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and tosyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H19ClN2O2S |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-chloro-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3 |
InChI Key |
LDYNVZMSGFMQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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